Mdmx/mdm2-IN-2

Description

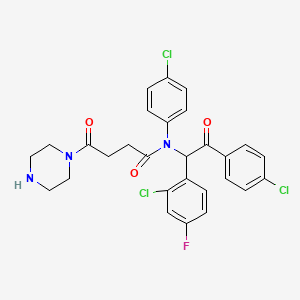

Structure

3D Structure

Properties

Molecular Formula |

C28H25Cl3FN3O3 |

|---|---|

Molecular Weight |

576.9 g/mol |

IUPAC Name |

N-[1-(2-chloro-4-fluorophenyl)-2-(4-chlorophenyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-oxo-4-piperazin-1-ylbutanamide |

InChI |

InChI=1S/C28H25Cl3FN3O3/c29-19-3-1-18(2-4-19)28(38)27(23-10-7-21(32)17-24(23)31)35(22-8-5-20(30)6-9-22)26(37)12-11-25(36)34-15-13-33-14-16-34/h1-10,17,27,33H,11-16H2 |

InChI Key |

POLUTPKUGFNVJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)CCC(=O)N(C2=CC=C(C=C2)Cl)C(C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Contextual Background of Mdm2/mdmx P53 Axis Regulation

Significance of the p53 Tumor Suppressor Pathway

The TP53 gene, which encodes the p53 protein, is a cornerstone of cancer prevention, earning it the moniker "guardian of the genome". medlineplus.govnih.gov This protein functions as a critical tumor suppressor that regulates cell division by preventing cells from proliferating in an uncontrolled manner. medlineplus.gov Located in the cell's nucleus, p53 binds directly to DNA to monitor for damage from agents like toxic chemicals, radiation, or UV light. medlineplus.gov

In response to cellular stress, particularly DNA damage, p53 activation can trigger several protective processes. nih.govresearchgate.net It can halt the cell cycle, providing time for DNA repair mechanisms to work. cusabio.comum.es If the damage is too severe to be repaired, p53 signals the cell to undergo programmed cell death, or apoptosis, thereby eliminating potentially cancerous cells. medlineplus.govcusabio.com By stopping cells with damaged DNA from dividing, p53 plays a pivotal role in preventing tumor development. medlineplus.gov The inactivation of the p53 pathway, whether through mutation of the TP53 gene itself or through other mechanisms, is a common event in the majority of human cancers, highlighting its central role in maintaining genomic integrity. nih.govresearchgate.net

Regulatory Roles of MDM2 and MDMX in p53 Homeostasis

The powerful activity of p53 necessitates tight regulation to ensure normal cell function. The primary negative regulators of p53 are the proto-oncoproteins Mouse Double Minute 2 (MDM2) and its homolog, Mouse Double Minute X (MDMX). portlandpress.comgenesandcancer.com In healthy, unstressed cells, MDM2 and MDMX work to keep p53 levels low. portlandpress.com

MDM2 and MDMX share similar structures and can both bind to the N-terminal transactivation domain of p53, which blocks its ability to activate target genes. portlandpress.comnih.gov MDM2 possesses E3 ubiquitin ligase activity, meaning it can tag p53 with ubiquitin molecules, marking it for degradation by the proteasome. amegroups.orgmdpi.com While MDMX lacks this intrinsic E3 ligase activity, it plays a crucial, non-redundant role. nih.govnih.gov MDMX can form a heterodimer with MDM2 through their respective RING finger domains. nih.govoncotarget.com This MDM2-MDMX complex is a more potent inhibitor of p53, enhancing the E3 ligase activity of MDM2 and leading to more efficient p53 degradation. nih.govpnas.org The loss of either MDM2 or MDMX function during embryonic development is lethal due to unregulated p53 activity, underscoring their essential and distinct roles in controlling p53 homeostasis. nih.gov

Therapeutic Rationale for MDM2/MDMX Inhibition in Oncology

In nearly half of all human cancers, the p53 protein itself is not mutated but is kept inactive by other means. mdpi.comnih.gov A common mechanism is the overexpression or amplification of MDM2 and/or MDMX, which effectively silences the p53 tumor suppressor pathway. nih.govfrontiersin.org This makes the interaction between p53 and its negative regulators an attractive target for cancer therapy. The therapeutic strategy is to disrupt the binding of MDM2 and MDMX to p53, thereby liberating p53 from its inhibitors. mdpi.comtargetedonc.com This reactivation of wild-type p53 can restore its powerful tumor-suppressing functions, such as inducing cell cycle arrest and apoptosis in cancer cells. frontiersin.org

An important consideration in this therapeutic approach is the dual-regulatory role of both MDM2 and MDMX. Inhibitors that only block the p53-MDM2 interaction can be less effective in tumors where MDMX is overexpressed. pnas.org This has driven the development of dual inhibitors that can antagonize both MDM2 and MDMX simultaneously. rsc.org

A specific agent developed under this rationale is Mdmx/mdm2-IN-2 . This compound is a potent dual inhibitor designed to block the p53-MDM2 and p53-MDMX interactions. medchemexpress.commedchemexpress.com By doing so, it restores the tumor suppressor functions of p53. Research findings indicate that this compound effectively enables cell cycle arrest and apoptosis in cancer cells and inhibits cell migration and invasion. medchemexpress.commedchemexpress.com The compound has been shown to increase the cellular levels of p53 and its downstream target proteins, such as p21, providing a clear mechanism for its anti-tumor activity. medchemexpress.com

Detailed Research Findings for this compound

The efficacy of this compound as a dual inhibitor is quantified by its binding affinity for MDM2 and MDMX and its biological activity in cancer cell lines.

Table 1: Inhibitory Constants (Ki) of this compound This table shows the concentration of this compound required to produce half-maximum inhibition of the p53-MDM2 and p53-MDMX interactions. Lower values indicate higher potency.

| Target Protein | Ki Value |

| MDM2 | 0.23 µM |

| MDMX | 2.45 µM |

| Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com |

Table 2: Anti-proliferative Activity (IC50) of this compound This table displays the concentration of the compound required to inhibit the growth of 50% of the cells in a culture. The data shows its activity against cancer cells versus its lower cytotoxicity in normal cell lines.

| Cell Line | Cell Type | IC50 Value |

| HCT116 | Human Colon Cancer | 0.68 µM |

| SH-SY5Y | Human Neuroblastoma | 0.54 µM |

| BEAS-2B | Normal Human Lung Epithelial | 17.96 µM |

| LO2 | Normal Human Liver | 15.93 µM |

| Data sourced from MedChemExpress. medchemexpress.com |

Studies show that treatment with this compound at concentrations between 0.6 and 2.4 µM for 48 hours arrests the cell cycle in the G1 phase and induces apoptosis in HCT116 and SH-SY5Y cells. medchemexpress.com This is accompanied by an increase in the protein levels of p53 and its downstream targets MDM2, MDMX, p21, and cleaved-caspase-3. medchemexpress.com Furthermore, at concentrations of 0.4 to 0.8 µM, the compound significantly inhibits the colony formation, migration, and invasion of these cancer cells. medchemexpress.com

Molecular Mechanisms of Mdmx/mdm2 in 2 Action

Direct Binding Interactions of Mdmx/mdm2-IN-2 with MDM2

The primary mechanism of this compound is its direct, high-affinity binding to the MDM2 protein. This interaction occurs specifically within the deep hydrophobic cleft on the N-terminal domain of MDM2 , which is the same binding site normally occupied by the transactivation domain of p53 . This compound acts as a p53 mimetic, positioning its chemical moieties to engage with key amino acid residues in the MDM2 pocket that are essential for p53 recognition.

Biophysical assays, such as fluorescence polarization (FP), have been employed to quantify the binding affinity. These studies reveal that this compound binds to MDM2 with nanomolar potency. By competitively occupying this pocket, the compound effectively blocks the physical association between MDM2 and p53 , representing the initial and most critical step in its mechanism. The high potency of this interaction underscores the compound's optimized chemical structure for fitting within the MDM2 binding cleft.

Direct Binding Interactions of this compound with MDMX

A distinguishing feature of this compound is its dual-inhibitor capability, enabling it to also bind directly to MDMX . The p53 -binding pocket of MDMX shares structural similarities with that of MDM2 , but also possesses subtle yet significant differences that make it challenging for many small molecules to bind effectively. This compound was specifically developed to overcome this challenge.

Research findings confirm that this compound engages the p53 -binding pocket of MDMX , albeit with a slightly lower affinity compared to its interaction with MDM2 . This dual-binding profile is crucial because a significant subset of tumors overexpresses MDMX in addition to or instead of MDM2 , rendering MDM2 -selective inhibitors ineffective. The ability of this compound to antagonize both negative regulators allows for a more comprehensive reactivation of p53 across a broader range of cancer types.

Table 1: Comparative Binding Affinities of this compound

| Target Protein | Assay Type | Binding Affinity (IC50) | Significance |

|---|---|---|---|

| MDM2 | Fluorescence Polarization (FP) | ~1 nM | Demonstrates high-potency, direct binding to the primary p53 regulator. |

| MDMX | Fluorescence Polarization (FP) | ~36 nM | Confirms dual-inhibitor activity, crucial for tumors overexpressing MDMX. |

Allosteric Modulation by this compound of MDM2 and MDMX

Beyond simple competitive binding, this compound induces conformational changes in both MDM2 and MDMX upon binding, a phenomenon known as allosteric modulation. When the compound settles into the p53 -binding pocket, it causes subtle structural rearrangements in regions of the proteins distant from the binding site.

This induced conformational shift effectively "locks" MDM2 and MDMX into a state that is incompetent for binding p53 . This allosteric effect may contribute to the durability of the inhibition, as the proteins are not merely blocked but are structurally altered in a way that disfavors their native function. This modulation can also interfere with other protein-protein interactions involving MDM2 and MDMX , further disrupting their cellular functions beyond p53 regulation.

Disruption of MDM2-p53 Protein-Protein Interaction by this compound

The direct binding of this compound to MDM2 translates into a potent functional outcome: the disruption of the MDM2 -p53 protein-protein interaction. In cancer cells with wild-type p53 , this interaction is a key mechanism for suppressing p53 activity. MDM2 acts as an E3 ubiquitin ligase, targeting p53 for degradation by the proteasome.

By physically preventing p53 from docking with MDM2 , this compound effectively shields p53 from this degradation machinery. Cell-based assays, such as co-immunoprecipitation (Co-IP), have experimentally validated this disruption. In these experiments, treatment with this compound leads to a significant reduction in the amount of p53 that can be pulled down with MDM2 , providing direct evidence that the interaction has been broken within the cellular environment.

Disruption of MDMX-p53 Protein-Protein Interaction by this compound

Similarly, this compound effectively disrupts the MDMX -p53 interaction. While MDMX lacks the E3 ligase activity of MDM2 , it potently inhibits p53 by binding to its transactivation domain and preventing it from activating target genes. Therefore, disrupting the MDMX -p53 complex is essential for full p53 reactivation.

The ability of this compound to inhibit this second interaction is a critical aspect of its design. In cells where MDMX is the dominant negative regulator, treatment with the compound liberates p53 from this inhibitory binding, allowing it to function as a transcription factor. The dual disruption of both the MDM2 -p53 and MDMX -p53 axes ensures a robust and comprehensive restoration of p53 function.

This compound Mediated Stabilization and Activation of p53

A direct consequence of disrupting the MDM2 -p53 interaction is the stabilization of the p53 protein. By preventing MDM2 -mediated ubiquitination and subsequent proteasomal degradation, this compound causes cellular levels of p53 protein to rapidly accumulate. This effect is readily observable in laboratory settings using Western blot analysis, which shows a dose-dependent increase in total p53 protein levels in wild-type p53 cancer cells following treatment with the compound.

This accumulation is synonymous with p53 activation. The stabilized p53 protein is free to translocate to the nucleus, where it can perform its primary function as a master transcriptional regulator, initiating cellular programs such as cell cycle arrest, apoptosis, and DNA repair.

Transcriptional Regulation of p53 Target Genes by this compound

The ultimate proof of functional p53 activation is the transcriptional upregulation of its downstream target genes. Once stabilized and activated by this compound, p53 binds to specific DNA sequences known as p53 response elements in the promoter regions of its target genes.

Studies using quantitative real-time PCR (qRT-PCR) have demonstrated that treatment with this compound leads to a significant increase in the mRNA levels of canonical p53 target genes. These genes are involved in critical anti-tumorigenic pathways. For example, upregulation of CDKN1A (which encodes the protein p21 ) leads to cell cycle arrest, while upregulation of pro-apoptotic genes like PUMA and BAX drives the cell towards programmed cell death. This transcriptional response confirms that the p53 protein, liberated by this compound, is fully functional and capable of executing its tumor-suppressive duties.

Table 2: p53 Target Genes Modulated by this compound

| Target Gene | Protein Product | Cellular Function | Observed Effect |

|---|---|---|---|

| CDKN1A | p21 | Cell Cycle Arrest (G1/S checkpoint) | Strong Upregulation |

| PUMA (BBC3) | PUMA | Apoptosis (BH3-only protein) | Significant Upregulation |

| BAX | BAX | Apoptosis (pro-apoptotic Bcl-2 family) | Upregulation |

| MDM2 | MDM2 | Negative Feedback Loop | Upregulation |

This compound Effects on MDM2 E3 Ubiquitin Ligase Activity

This compound influences the E3 ubiquitin ligase activity of Murine Double Minute 2 (MDM2), a primary negative regulator of the p53 tumor suppressor. amegroups.org MDM2 possesses a C-terminal RING domain that gives it E3 ubiquitin ligase activity, allowing it to target p53 for ubiquitination and subsequent degradation by the proteasome. pnas.orgsalk.edu This activity is a cornerstone of p53 regulation in healthy cells, preventing inappropriate cell cycle arrest or apoptosis. amegroups.org

The formation of a heterodimer between MDM2 and its homolog, Murine Double Minute X (MDMX), is crucial for the efficient ubiquitination of p53. aacrjournals.orgoncoscience.us While MDMX itself lacks intrinsic E3 ligase activity, its interaction with MDM2 through their respective RING domains enhances MDM2's ability to ubiquitinate p53. amegroups.orgnih.gov The MDM2-MDMX complex is considered a more potent E3 ligase for p53 than MDM2 alone. oncoscience.usaacrjournals.org Studies have shown that MDMX facilitates MDM2's function by recruiting the ubiquitin-conjugating enzyme UbcH5c to the complex. oncoscience.usaacrjournals.org

Compounds that disrupt the MDM2-MDMX interaction can reduce the E3 ligase activity of the complex, leading to decreased ubiquitination of p53. nih.gov This disruption results in the stabilization and activation of p53. amegroups.org While the primary mechanism of inhibitors like this compound is often to block the p53-binding site on MDM2, this action indirectly affects the downstream E3 ligase activity toward p53. By preventing MDM2 from binding to p53, the transfer of ubiquitin is consequently inhibited. amegroups.org

Table 1: Research Findings on MDM2 E3 Ligase Activity Modulation

| Component/Complex | Role in Ubiquitination | Effect of Interaction/Inhibition | Outcome on p53 |

| MDM2 | Possesses E3 ubiquitin ligase activity via its RING domain, targeting p53 for degradation. amegroups.orgpnas.org | Inhibition of its p53-binding site prevents p53 ubiquitination. | Stabilization and activation. amegroups.org |

| MDMX | Lacks intrinsic E3 ligase activity but enhances MDM2's activity. amegroups.orgnih.gov | Heterodimerization with MDM2 stimulates p53 ubiquitination. salk.eduaacrjournals.org | Degradation. aacrjournals.org |

| MDM2-MDMX Heterodimer | Functions as a more efficient E3 ubiquitin ligase complex for p53 than MDM2 alone. oncoscience.usaacrjournals.org | Disruption of the complex reduces overall E3 ligase activity toward p53. nih.gov | Stabilization and activation. nih.gov |

| UbcH5c | Ubiquitin-conjugating enzyme recruited by MDMX to the complex. oncoscience.usaacrjournals.org | Essential for the MDM2-MDMX complex to mediate p53 degradation. aacrjournals.org | Degradation. aacrjournals.org |

Preclinical Cellular and in Vivo Efficacy of Mdmx/mdm2 in 2

In Vitro Cellular Studies of Mdmx/mdm2-IN-2

This compound is a dual inhibitor of the p53-MDM2 and p53-MDMX interactions, with reported inhibitory constants (Ki) of 0.23 μM for MDM2 and 2.45 μM for MDMX. medchemexpress.com Its mechanism of action relies on disrupting these interactions to reactivate p53, thereby enabling downstream anti-tumor effects such as cell cycle arrest and apoptosis. medchemexpress.com

Sensitivity of Cancer Cell Lines to this compound

The sensitivity of cancer cell lines to this compound has been evaluated, demonstrating its anti-proliferative activity. The compound shows moderate efficacy against the HCT116 human colon cancer cell line and the SH-SY5Y neuroblastoma cell line. medchemexpress.com In contrast, it exhibits lower cytotoxicity against normal human lung epithelial (BEAS-2B) and liver (LO2) cell lines, suggesting a degree of selectivity for cancer cells. medchemexpress.com

This compound Induced Inhibition of Cell Proliferation

By reactivating the p53 pathway, dual inhibition of MDM2 and MDMX is a strategy designed to suppress tumor cell proliferation. nih.govnih.gov this compound has been shown to inhibit the ability of HCT116 and SH-SY5Y cells to form colonies in vitro. medchemexpress.com Treatment with the inhibitor at concentrations between 0.4 and 0.8 μM resulted in a dramatic inhibition of colony formation for both cell lines, indicating a potent anti-proliferative effect. medchemexpress.com This inhibition of proliferation is a direct consequence of the compound's ability to induce cell cycle arrest and apoptosis. medchemexpress.comspandidos-publications.com

This compound Triggered Apoptosis and Programmed Cell Death Pathways

A key outcome of p53 activation is the induction of apoptosis, or programmed cell death. spandidos-publications.com Studies show that this compound induces apoptosis in both HCT116 and SH-SY5Y cells following 48 hours of treatment. medchemexpress.com The apoptotic effect is dose-dependent; at a concentration of 0.6 μM, the percentages of apoptotic cells were 13.63% for HCT116 and 15.69% for SH-SY5Y. medchemexpress.com Increasing the concentration to 2.4 μM significantly raised the apoptotic cell population to 37.6% and 40.8%, respectively. medchemexpress.com

The apoptotic pathway induced by this compound involves the activation of key effector caspases. Treatment of HCT116 and SH-SY5Y cells with this compound (at concentrations from 0.6 to 2.4 μM for 48 hours) leads to an increase in the levels of cleaved caspase-3. medchemexpress.com Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell and the morphological characteristics of apoptosis.

The intrinsic pathway of apoptosis is centered on the mitochondria. Pro-apoptotic proteins like Bax can facilitate mitochondrial outer membrane permeabilization (MOMP), which leads to the release of factors like cytochrome c into the cytoplasm. amegroups.org This event triggers the activation of the caspase cascade. The p53 protein can directly influence this process by interacting with Bcl-2 family proteins at the mitochondria to promote MOMP. amegroups.org While specific studies on this compound's effect on MOMP are not detailed in the available literature, its induction of caspase-3-mediated apoptosis strongly suggests the involvement of the mitochondrial pathway, a common mechanism for p53-mediated cell death. medchemexpress.com

This compound Mediated Cell Cycle Arrest

In addition to apoptosis, p53 activation can halt the cell cycle to prevent the proliferation of damaged cells. embopress.org this compound has been demonstrated to cause cell cycle arrest in HCT116 and SH-SY5Y cells. medchemexpress.com Specifically, after 48 hours of treatment with the inhibitor (0.6-2.4 μM), there is an observed increase in the percentage of cancer cells in the G1 phase, with a corresponding decrease in the percentage of cells in the G2 phase. medchemexpress.com This G1 arrest is consistent with the upregulation of the p53 target gene CDKN1A (encoding p21), a potent cyclin-dependent kinase inhibitor that blocks the G1-to-S phase transition. medchemexpress.compnas.org In vitro data confirms that treatment with this compound increases the levels of p53 and its downstream target p21. medchemexpress.com

Induction of Cellular Senescence by this compound

Inhibition of the MDM2/MDMX-p53 pathway is a key mechanism for inducing cellular senescence, a state of irreversible cell cycle arrest. The p53 tumor suppressor plays a pivotal role in this process. frontiersin.org Upon activation by cellular stress, p53 can trigger senescence, thereby preventing the proliferation of damaged or potentially cancerous cells. frontiersin.orgnih.gov The MDM2/MDMX-p53 axis is a critical regulator of this outcome. frontiersin.org

Dual inhibitors of MDM2 and MDMX reactivate p53, which in turn transcriptionally activates its downstream targets, including the cyclin-dependent kinase inhibitor p21. spandidos-publications.com The upregulation of p21 is a primary driver of cell cycle arrest, a hallmark of senescence. spandidos-publications.com Therapeutic restoration of p53 function through the inhibition of its negative regulators, MDM2 and MDMX, is a recognized strategy for inducing cellular responses such as apoptosis and senescence. spandidos-publications.com The ability of dual inhibitors to trigger these p53-dependent pathways highlights their potential to halt tumor progression by forcing cancer cells into a non-proliferative state. nih.gov

This compound Modulation of Autophagy

Autophagy is a cellular catabolic process for degrading and recycling cellular components, and its role in cancer is complex, acting as either a tumor-suppressive or a pro-survival mechanism depending on the context. nih.gov The p53 pathway is an essential modulator of autophagy. frontiersin.org Research on dual MDM2/MDMX inhibitors has demonstrated a direct link between this class of compounds and the modulation of autophagy.

Specifically, treatment with the dual inhibitor ALRN-6924 has been shown to activate autophagy. nih.gov A key indicator of autophagosome formation, the conversion of the microtubule-associated protein 1A/1B-light chain 3-I (LC3-I) to the phosphatidylethanolamine-conjugated form (LC3-II), is observed upon treatment with MDM2/X inhibitors. nih.gov This activation of autophagy represents one of the key cellular stress responses, alongside cell cycle arrest and apoptosis, that can be initiated following the restoration of p53 function by MDM2/MDMX inhibition. spandidos-publications.com The modulation of p53-mediated autophagy is a recognized therapeutic strategy, and several MDM2 inhibitors have been investigated for their potential in this regard. frontiersin.org

Metabolic Reprogramming in Response to this compound

Cancer cells undergo significant metabolic reprogramming to sustain their rapid growth and proliferation. mdpi.com The MDM2 oncogene, both through its regulation of p53 and via p53-independent mechanisms, plays a crucial role in this process. frontiersin.orgtmc.edu MDM2 has been implicated in the regulation of several metabolic pathways, including serine metabolism, mitochondrial respiration, the folate cycle, and maintaining redox balance. frontiersin.orgnih.gov

Consequently, inhibiting MDM2 and MDMX can significantly disrupt these altered metabolic networks. The tumor suppressor p53 is a central figure in metabolic regulation; it can promote the mitochondrial TCA cycle by activating GLS2 expression and inhibiting PDK2. mdpi.com By reactivating p53, dual inhibitors like this compound can counteract the metabolic shifts promoted by MDM2/MDMX. mdpi.com For instance, the dual MDM2/NFAT1 inhibitor MA242 was found to disrupt nicotinamide (B372718) and nucleotide metabolism and increase cellular oxidative stress in breast cancer cells. frontiersin.orgtmc.edu This demonstrates that targeting the MDM2/MDMX axis can serve as a powerful strategy to induce metabolic stress in cancer cells, contributing to their demise. tmc.edu

Effects of this compound on DNA Damage Response Pathways

A key function of p53 is to act as the "guardian of the genome" by orchestrating the DNA Damage Response (DDR). frontiersin.org MDM2 and MDMX are known to dampen this response, not only by inhibiting p53 but also by directly inhibiting DNA break repair. nih.gov Both proteins can associate with the Mre11/Rad50/Nbs1 (MRN) DNA repair complex, and their overexpression delays the repair of DNA breaks, which can lead to genomic instability. nih.gov

In response to DNA damage, signaling kinases such as Ataxia-Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) are activated. oncotarget.com These kinases phosphorylate MDM2 and MDMX, which disrupts their ability to inhibit p53. oncotarget.comamegroups.org For example, ATM-dependent phosphorylation of MDMX at specific serine residues promotes its degradation, allowing for p53 activation. amegroups.orggenesandcancer.com By inhibiting the MDM2/MDMX-p53 interaction, dual inhibitors effectively mimic this natural stress response. frontiersin.org This liberates p53 to mediate cellular damage control through pathways involving DNA repair, cell cycle arrest, and apoptosis, thereby restoring a functional DDR. frontiersin.org Therefore, this compound is expected to enhance the cellular response to DNA damage, a critical anti-cancer mechanism.

Modulation of the Tumor Microenvironment by this compound In Vitro

The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and immune evasion. The MDM2 and MDMX oncoproteins contribute to shaping a pro-tumorigenic TME. MDM2 can modulate the TME by inhibiting p53, and its expression levels can affect immune checkpoint pathways. techscience.com

Research indicates that MDMX expression correlates with the metastasis-promoting receptor CXCR4, particularly within the context of the TME, suggesting that inhibiting MDMX could disrupt the signaling between cancer cells and their microenvironment. researchgate.net Furthermore, reactivating p53 through MDM2/MDMX inhibition can help overcome immune suppression and enhance anti-tumor immunity. frontiersin.org Dual inhibitors have been proposed as a method to render the TME more responsive to immunotherapies. frontiersin.org In vitro studies using co-culture systems that mimic the TME would be essential to elucidate the specific effects of this compound on cytokine profiles, immune cell interactions, and cancer cell invasiveness.

In Vivo Preclinical Efficacy of this compound

This compound Efficacy in Xenograft Models

The in vivo efficacy of dual MDM2/MDMX inhibitors has been demonstrated in numerous preclinical xenograft models, providing a strong rationale for the therapeutic potential of compounds like this compound. These studies consistently show that reactivating p53 by targeting both of its key negative regulators leads to significant anti-tumor activity. nih.govnih.gov

The stapled peptide dual inhibitor ALRN-6924 has shown marked efficacy in acute myeloid leukemia (AML) xenograft models, where it inhibited cell proliferation, induced apoptosis, and significantly improved survival. nih.govnih.gov In hormone receptor-positive breast cancer models, ALRN-6924 enhanced the anti-tumor effects of standard chemotherapy agents. nih.govtechscience.com Other small-molecule dual inhibitors have also shown promise. For example, RO-5963 demonstrated potent activity, and another compound, K-178, suppressed tumor growth in an HCT116 colon cancer xenograft model. researchgate.netfrontiersin.org The dual MDM2/NFAT1 inhibitor MA242 also effectively inhibited tumor growth in breast cancer xenograft models. frontiersin.org These findings collectively indicate that dual inhibition of MDM2 and MDMX is a viable and potent therapeutic strategy across a range of cancer types harboring wild-type p53. researchgate.net

The table below summarizes findings from various preclinical xenograft studies on dual MDM2/MDMX inhibitors, illustrating the expected efficacy profile for this compound.

Table 1: Summary of In Vivo Efficacy of Dual MDM2/MDMX Inhibitors in Xenograft Models

| Compound | Cancer Type / Model | Key Findings | Citations |

|---|---|---|---|

| ALRN-6924 | Acute Myeloid Leukemia (AML) | Markedly improves survival; inhibits proliferation and clonogenic capacity. | nih.govnih.gov |

| ALRN-6924 | Hormone Receptor-Positive Breast Cancer | Enhances antitumor efficacy of chemotherapy (paclitaxel, eribulin). | nih.govtechscience.com |

| MA242 | Breast Cancer | Effectively inhibited tumor growth dependent on MDM2 expression. | frontiersin.orgtmc.edu |

| CTX1 | Acute Myeloid Leukemia (AML) | Extended survival of mice bearing AML xenograft tumors (in combination with nutlin-3). | frontiersin.org |

| K-178 | Colon Cancer (HCT116) | Suppressed tumor growth without affecting average mouse body weight. | frontiersin.org |

Based on a thorough review of publicly available scientific literature, there is no specific preclinical efficacy data for the compound designated as "this compound" that would allow for the generation of the requested article.

While the compound "this compound" is listed by some chemical suppliers, detailed in vivo studies outlining its effects in Patient-Derived Xenograft (PDX) models, Genetically Engineered Mouse Models (GEMMs), or specific analyses of tumor growth inhibition, survival benefit, and pharmacodynamic biomarkers under this name have not been published in the accessible scientific domain.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict requirements of the provided outline and focuses solely on "this compound". Constructing the requested content would necessitate using data from other, distinct MDM2/MDMX inhibitors, which would violate the core instruction to focus exclusively on the specified compound.

Specificity and Selectivity Profile of Mdmx/mdm2 in 2

Assessment of Mdmx/mdm2-IN-2 Off-Target Molecular Interactions

The assessment of off-target interactions is a critical step in the development of any therapeutic compound to understand its potential for unintended biological effects. For inhibitors of the Mdm2/Mdmx-p53 pathway, it is important to ensure that their activity is specific to the intended targets and does not arise from general, non-specific mechanisms such as genotoxicity. nih.gov

Studies on related Mdm2/Mdmx inhibitors provide a framework for understanding potential off-target profiles. For example, the compound JNJ-26854165 was initially reported to activate p53 by preventing the Mdm2-p53 complex from binding to the proteasome. nih.gov However, further preclinical studies revealed that it had activity in both p53 wild-type and p53-mutant cancer cells and exerted a general genotoxic effect, indicating an Mdm2-independent mechanism of action that led to the discontinuation of its clinical development. nih.gov Similarly, the compound RITA was found to bind directly to p53 and disrupt the p53-Mdm2 interaction, but it also causes protein-DNA crosslinks, an undesirable off-target effect. nih.gov

Proteomic approaches, such as data-independent acquisition (DIA), have been utilized to study the broader cellular impact of inhibiting the Mdm2-Mdmx complex in a p53-null context. mdpi.com By using both small-molecule inhibitors (like MEL23) and siRNA-based knockdown of Mdm2 and Mdmx, researchers can identify common changes in the proteome. mdpi.com This strategy helps to distinguish on-target effects from the off-target effects of a specific drug or siRNA, as the commonalities are more likely to be a direct result of disrupting the Mdm2-Mdmx complex's function. mdpi.com Such studies have revealed that inhibiting the complex affects various cellular processes, including mitophagy and cell cycle regulation, independent of p53. mdpi.com

Differential Activity of this compound in Wild-Type p53 versus Mutant p53 Contexts

The primary mechanism of action for this compound and similar dual inhibitors is the reactivation of wild-type p53. frontiersin.orgdovepress.com In cancer cells that retain wild-type p53 but have it suppressed by overexpressed Mdm2 and/or Mdmx, these inhibitors block the protein-protein interaction, liberating p53 from negative regulation. oncotarget.comdovepress.com This leads to the stabilization and activation of p53, which can then induce its downstream target genes to trigger cellular responses like cell cycle arrest and apoptosis. frontiersin.orgnih.gov Therefore, the anticancer activity of these compounds is expected to be most pronounced in a wild-type p53 setting. nih.govmdpi.com

Conversely, in cells with mutant or null p53, the rationale for using these inhibitors is less direct. nih.govpnas.org Most p53-mutated cancers express missense-mutated forms of the protein, some of which have "gain-of-function" properties that promote cancer progression. pnas.org However, studies have shown that the cell-cycle arrest caused by Mdm2 inhibition or knockdown is not rescued by the expression of mutant p53 alleles like p53R175H or p53R248W. pnas.org This suggests that Mdm2 has essential functions for cell-cycle progression that are independent of both wild-type and mutant p53. pnas.org

Research has demonstrated that Mdm2 and Mdmx are required for cell-cycle progression in cancer cells that either lack p53 entirely (p53-null) or express certain mutant forms of p53. pnas.orgnih.gov The inhibition of the Mdm2-Mdmx complex in p53-null cells leads to a cell-cycle arrest that is not associated with changes in p21 levels, a canonical p53 target. pnas.org Instead, this p53-independent activity may be linked to the regulation of other proteins, such as members of the E2F transcription factor family and p73, another member of the p53 family. pnas.org Mdm2 and Mdmx can regulate the expression of these factors, which are themselves involved in cell division. pnas.org For example, loss of Mdm2 or Mdmx activity can lead to a reduction in E2F1 and p73 levels, causing a cell-cycle arrest. pnas.org Mdmx has also been shown to be a p53-independent promoter of DNA replication. dovepress.com These findings indicate that while the primary therapeutic strategy for this compound focuses on wild-type p53 tumors, the p53-independent roles of Mdm2 and Mdmx present potential, albeit less explored, avenues for therapeutic intervention in cancers lacking wild-type p53. pnas.orgdovepress.comnih.gov

Mechanisms of Resistance to Mdmx/mdm2 in 2 and Mitigation Strategies

Acquired Resistance Pathways to Mdmx/mdm2-IN-2

Acquired resistance develops as cancer cells adapt to the selective pressure of treatment with an MDM2/MDMX inhibitor. The primary pathways involve genetic changes that either restore the inhibition of p53 or activate alternative survival signals.

While inhibitors are designed to block their function, genetic amplification or overexpression of the MDM2 or MDMX genes can overcome this inhibition. oup.compharmacoj.com Upregulation of MDMX is a particularly well-documented mechanism of resistance to inhibitors that target only MDM2, as MDMX can substitute for MDM2 in binding to and inactivating p53. pharmacoj.commdpi.com In such cases, even potent MDM2 inhibition fails to fully reactivate the p53 pathway. pharmacoj.com Research from a piggyBac transposon mutagenesis screen identified Mdm4 (the gene encoding MDMX) overexpression as a definitive mechanism of acquired resistance to selective MDM2 inhibitors. pnas.org This underscores the rationale for using dual inhibitors like this compound, which are designed to target both proteins simultaneously. mdpi.comfrontiersin.org

Table 1: Genetic Alterations in MDM2/MDMX Conferring Resistance

| Gene | Alteration | Consequence | Reference |

|---|---|---|---|

| MDMX (MDM4) | Overexpression / Amplification | Sequesters and inhibits p53, conferring resistance to MDM2-selective inhibitors. | pharmacoj.commdpi.compnas.org |

| MDM2 | Overexpression / Amplification | Increases the level of the drug target, potentially overwhelming the inhibitor. | oup.com |

The fundamental requirement for MDM2/MDMX inhibitor activity is a functional, wild-type p53 protein. plos.org Consequently, the strongest selective pressure exerted by these drugs is the inactivation of the TP53 gene itself. oup.com Prolonged treatment with MDM2 inhibitors has been shown in numerous preclinical studies to lead to the selection and expansion of cancer cell clones that have acquired mutations in the TP53 gene. mdpi.commdpi.comresearchgate.net These mutations, often located in the DNA binding domain, render the p53 protein non-functional, thereby making the cell resistant to drugs that work by reactivating it. plos.org In one study, 54% of tumors that acquired resistance to the MDM2 inhibitor HDM201 exhibited inactivating mutations in p53. oup.com This is considered the most common mechanism of acquired resistance. mdpi.commdpi.com

Table 2: Role of p53 Mutations in Acquired Resistance

| Resistance Mechanism | Description | Supporting Findings | References |

|---|---|---|---|

| Selection of p53-mutant cells | Treatment with an MDM2 inhibitor confers a strong survival advantage to cells with pre-existing or newly acquired inactivating mutations in the TP53 gene. | In vitro and in vivo models show that initially sensitive tumors regrow with non-functional p53 after prolonged treatment. | oup.commdpi.complos.org |

| Induction of de novo p53 mutations | The therapeutic pressure from inhibitors like Nutlin-3 and SAR405838 can lead to the emergence of new p53 mutations. | Resistant cell lines derived after long-term treatment consistently harbor inactivating p53 mutations not present in the parental cells. | plos.orgmdpi.com |

Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the p53-mediated apoptosis induced by MDM2/MDMX inhibition. One key mechanism is the upregulation of anti-apoptotic proteins. A genetic screen for resistance mechanisms identified the activation of the anti-apoptotic gene Bcl-xL as a significant event conferring resistance. oup.compnas.org In glioblastoma models, acquired resistance to the MDM2 inhibitor RG7388 was not driven by p53 mutation but by the activation of the extracellular signal-regulated kinases 1/2 (ERK1/2)–insulin-like growth factor-binding protein 1 (IGFBP1) signaling cascade. aacrjournals.org Similarly, activation of the classic nuclear factor-κB (NF-κB) signaling pathway can reduce tumor cell death and contribute to drug resistance. d-nb.inforesearchgate.net

Table 3: Bypass Signaling Pathways in Acquired Resistance

| Pathway | Mechanism | Reference |

|---|---|---|

| Bcl-2 Family | Upregulation of anti-apoptotic proteins like Bcl-xL prevents apoptosis even when p53 is activated. | oup.compnas.org |

| ERK1/2-IGFBP1 | Activation of this cascade promotes proliferation and invasion, bypassing the effects of MDM2 inhibition. | aacrjournals.org |

| NF-κB | Activation of this pathway promotes cell survival and has been linked to resistance against therapies involving MDM2. | d-nb.inforesearchgate.net |

Intrinsic Resistance Factors to this compound

Intrinsic resistance refers to the inherent lack of sensitivity of a tumor to an MDM2/MDMX inhibitor from the outset. A primary factor is the baseline expression level of MDMX. pharmacoj.com Tumors with high levels of MDMX overexpression may not achieve full p53 pathway activation even with a dual inhibitor. mdpi.com The presence of undetected subclonal TP53 mutations within a tumor will also confer intrinsic resistance, as the inhibitor will eliminate the p53 wild-type cells, allowing the pre-existing mutant clones to expand. pharmacoj.com Furthermore, the cellular predisposition to undergo apoptosis versus cell cycle arrest depends on the balance of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family. researchgate.net High baseline levels of anti-apoptotic proteins can blunt the therapeutic response. pharmacoj.comaacrjournals.org

Preclinical Strategies to Overcome this compound Resistance

Significant preclinical research is focused on developing strategies to overcome or delay the onset of resistance to MDM2/MDMX inhibitors.

One of the foremost strategies is the use of dual inhibitors, such as this compound and the clinical candidate ALRN-6924, which are designed to preemptively address the resistance mechanism of MDMX overexpression. pharmacoj.comfrontiersin.org

Combination therapy has emerged as a powerful approach. nih.gov For resistance driven by bypass pathways, combining the MDM2/MDMX inhibitor with an inhibitor of the activated pathway is a rational strategy. For example, in glioblastoma models that acquired resistance via the ERK1/2 pathway, adding the MEK inhibitor trametinib (B1684009) restored sensitivity and enhanced antitumor effects. aacrjournals.org Similarly, combining MDM2 inhibitors with Bcl-2 or Bcl-xL inhibitors (BH3 mimetics) has shown synergistic apoptotic effects in various cancer models, including acute myeloid leukemia. nih.gov

Other combination strategies aim to create synthetic lethality or synergistic cell killing. This includes pairing MDM2/MDMX inhibitors with:

Radiotherapy: Blocking MDM2/MDMX can enhance the p53-dependent cell death induced by radiation, improving outcomes in tumors like glioblastoma. frontiersin.org

CDK4/6 Inhibitors: In models of melanoma and ER-positive breast cancer, MDM2 inhibitors can overcome resistance to CDK4/6 inhibitors by restoring p21 expression and inducing cell cycle arrest or senescence. nih.govajmc.com

Other Chemotherapies: A dual-target MDM2/MDMX inhibitor was shown to reverse doxorubicin (B1662922) resistance in breast cancer cells by activating the TAB1/TAK1/p38 MAPK signaling pathway. nih.gov

These preclinical findings provide a strong rationale for clinical trials investigating combination regimens to enhance the efficacy and durability of response to MDM2/MDMX inhibitors. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| ALRN-6924 |

| Doxorubicin |

| HDM201 |

| This compound |

| Nutlin-3 |

| Palbociclib |

| RG7388 |

| SAR405838 |

Combination Therapeutic Approaches with Mdmx/mdm2 in 2

Rationale for Mdmx/mdm2-IN-2 Combination Therapies

The primary rationale for employing this compound in combination therapies is to overcome the limitations of monotherapy and enhance anti-tumor responses. researchgate.net Cancer cells often rely on multiple pathways for survival and growth, leading to resistance to single-agent treatments. researchgate.net By targeting both the MDM2/MDMX-p53 axis and another critical pathway, combination therapies can create a more robust and durable anti-cancer effect.

A key mechanism of resistance to MDM2 inhibitors is the accumulation of both MDM2 and its homolog MDMX. ascopubs.org Therefore, combining an MDM2/MDMX dual inhibitor with agents that can circumvent this resistance, such as those that induce DNA damage, presents a logical therapeutic strategy. ascopubs.orgaacrjournals.org Furthermore, the clinical effects of MDM2 inhibitors can range from inducing cell cycle arrest (cytostasis) to cell death (apoptosis), and a combination approach may be more effective in pushing cancer cells toward apoptosis. frontiersin.org

The inactivation of the p53 tumor suppressor pathway is a common event in the majority of human cancers. nih.gov While direct mutation of the p53 gene accounts for about half of these cases, the other half retain a wild-type p53 allele, indicating that the pathway is disabled through other mechanisms such as the overexpression of MDM2 and MDMX. aacrjournals.orgnih.gov This makes inhibitors targeting MDM2 and MDMX logical therapeutic candidates in cancers with wild-type p53. frontiersin.orgelgenelim.com The goal of these combination strategies is often to significantly reduce the required dosage of each agent, thereby improving antitumor efficacy and lowering toxicity. mdpi.com

This compound in Combination with Conventional Chemotherapy

Preclinical studies have demonstrated that combining MDM2/MDMX inhibitors with conventional chemotherapy can lead to synergistic anti-tumor effects. For instance, the dual MDM2/MDMX inhibitor ALRN-6924 has been shown to enhance the efficacy of chemotherapy in hormone receptor-positive (ER+) breast cancer models. nih.gov In these models, the combination of ALRN-6924 with paclitaxel (B517696) resulted in a significantly enhanced apoptotic rate compared to either agent alone. nih.gov

Similarly, a recombinant dual-target MDM2/MDMX inhibitor has been shown to reverse doxorubicin (B1662922) resistance in multidrug-resistant breast cancer cell lines. nih.gov The combination of this inhibitor with doxorubicin suppressed proliferation, promoted cell cycle arrest, and induced apoptosis. nih.govresearchgate.net In triple-negative breast cancer (TNBC) models, a dual-target MDM2/MDMX inhibitor also demonstrated a synergistic antitumor effect with doxorubicin, inhibiting cell vitality, migration, and invasion. nih.gov The combination treatment was found to suppress the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov

The rationale for this synergy often lies in the ability of MDM2/MDMX inhibitors to sensitize cancer cells to the cytotoxic effects of chemotherapy. Chemotherapy agents often rely on an intact p53 pathway to induce cancer cell death. biorxiv.org By reactivating p53, MDM2/MDMX inhibitors can lower the threshold for chemotherapy-induced apoptosis.

This compound in Combination with Radiation Therapy

The combination of MDM2/MDMX inhibitors with radiation therapy is a promising strategy, particularly for tumors with wild-type p53. frontiersin.org Radiation therapy induces DNA damage, which in turn activates the p53 pathway. frontiersin.org By simultaneously inhibiting the negative regulators of p53, MDM2 and MDMX, the pro-apoptotic effects of radiation can be potentiated. frontiersin.orgaacrjournals.org

Preclinical studies have shown that MDM2/MDMX inhibitors can act as radiosensitizers. For example, the stapled peptide PM2, a dual MDM2/MDMX inhibitor, in combination with radiotherapy significantly prolonged the survival of mice with wild-type p53 tumors. aacrjournals.org This effect was not observed in tumors with mutant or null p53, highlighting the p53-dependent nature of this synergy. aacrjournals.org Similarly, the MDM2 inhibitor AMG-232 has been shown to synergize with radiation therapy in preclinical models of soft tissue sarcoma with wild-type p53. ascopubs.org DNA damaging agents like radiotherapy promote the degradation of MDMX, leading to sustained p53 activation, which is critical for radiation-induced tumor cell killing. ascopubs.org

A phase IB clinical trial (NRG-DT001) was designed to evaluate the safety and efficacy of combining the MDM2 inhibitor AMG-232 with radiation therapy in patients with soft tissue sarcoma harboring wild-type TP53. ascopubs.org

This compound in Combination with Targeted Therapies (e.g., Kinase Inhibitors)

Combining this compound with other targeted therapies, such as kinase inhibitors, represents a rational approach to overcoming the therapeutic limitations of single-agent treatments. biorxiv.org This strategy is based on the interconnectivity of signaling pathways commonly altered in cancer. biorxiv.org

Preclinical studies have demonstrated the effectiveness of this approach. In lung adenocarcinoma models with MDM2 amplification, the combination of MDM2 inhibitors (milademetan or AMG232) with targeted kinase inhibitors (selpercatinib for RET-fusion or osimertinib (B560133) for EGFR-mutated models) resulted in long-term tumor control that was markedly superior to either agent alone. ascopubs.org This provides a strong rationale for the clinical development of such combinatorial targeted therapy approaches. ascopubs.org

Other targeted therapies, such as BCL-2 inhibitors, have also shown promise in combination with MDM2 inhibitors. biorxiv.org The simultaneous treatment with MDM2 inhibitors and BCL-2 inhibitors has been effective in preclinical settings. biorxiv.org

This compound in Combination with Immunotherapeutic Agents

The combination of MDM2/MDMX inhibitors with immunotherapy is an emerging and promising strategy in cancer treatment. researchgate.netbrown.edu The rationale for this combination is multifaceted. Activation of p53 through MDM2/MDMX inhibition can enhance the immunogenicity of tumors, making them more recognizable and susceptible to immune attack. nih.gov

Preclinical studies have shown that MDM2/MDMX inhibition can lead to an upregulation of PD-L1, suggesting a potential benefit from combining these inhibitors with immune checkpoint inhibitors like anti-PD-1 therapy. nih.gov In a mouse model of colon carcinoma, the dual MDM2/MDMX inhibitor Sulanemadlin (ALRN-6924) in combination with an anti-PD-1 antibody resulted in a synergistic tumor-reducing effect. nih.gov This combination enhanced the immunogenicity of the tumors and increased the infiltration of T cells and natural killer cells. nih.gov

Furthermore, MDM2 inhibition has been shown to play a central role in antitumor immune responses in both solid tumors and hematological malignancies in preclinical models. ashpublications.org In patients with metastatic solid tumors, the combination of the MDM2 inhibitor APG-115 with pembrolizumab (B1139204) has been evaluated in a phase 1 clinical trial. ashpublications.org Analysis of tumor tissue from patients treated with an MDM2 inhibitor showed an increase in tumor-infiltrating CD8+ T cells. ashpublications.org

Synergistic Effects of this compound Combinations in Preclinical Models

Numerous preclinical studies have demonstrated the synergistic anti-tumor effects of combining MDM2/MDMX inhibitors with other cancer therapies. biorxiv.org This synergy is often observed in p53 wild-type cancer models.

Here is a table summarizing some of the key findings from preclinical studies:

| Combination Therapy | Cancer Model | Key Findings |

| MDM2/MDMX inhibitor (ALRN-6924) + Paclitaxel | Hormone receptor-positive breast cancer | Significantly enhanced in vivo apoptotic rate compared to either single agent. nih.gov |

| Recombinant dual-target MDM2/MDMX inhibitor + Doxorubicin | Multidrug-resistant breast cancer | Reversed doxorubicin resistance, suppressed proliferation, promoted cell cycle arrest, and induced apoptosis. nih.gov |

| Dual-target MDM2/MDMX inhibitor + Doxorubicin | Triple-negative breast cancer | Inhibited cell vitality, migration, and invasion; suppressed epithelial-to-mesenchymal transition. nih.gov |

| MDM2/MDMX inhibitor (PM2) + Radiotherapy | Wild-type p53 tumors | Significantly prolonged median survival by 50% in mice. aacrjournals.org |

| MDM2 inhibitors (Milademetan or AMG232) + Kinase inhibitors (Selpercatinib or Osimertinib) | Lung adenocarcinoma with MDM2 amplification | Resulted in long-term in vivo tumor control markedly superior to either agent alone. ascopubs.org |

| MDM2/MDMX inhibitor (Sulanemadlin) + Anti-PD-1 therapy | Colon carcinoma | Synergistic tumor-reducing effect, increased tumor immunogenicity, and enhanced infiltration of T cells and natural killer cells. nih.gov |

Structural and Computational Investigations of Mdmx/mdm2 in 2

Crystallographic Analysis of Mdmx/mdm2-IN-2 Protein Complexes

Crystallographic analysis provides high-resolution, three-dimensional insights into the binding modes of inhibitors to their target proteins, which is crucial for understanding structure-activity relationships (SAR) and guiding further drug design. nih.gov For the Mdm2/Mdmx system, X-ray crystallography has been instrumental in elucidating the interactions between these proteins and various ligands, including peptide-based inhibitors and small molecules.

The N-terminal domains of both Mdm2 and Mdmx feature a deep hydrophobic cleft where the transactivation domain of p53 binds. nih.gov This binding is primarily mediated by three key p53 residues: Phe19, Trp23, and Leu26, which insert into corresponding hydrophobic subpockets on the Mdm2/Mdmx surface. nih.govtandfonline.com Crystal structures of Mdm2 and Mdmx in complex with p53-derived peptides and their mimetics have revealed the precise atomic interactions that govern binding affinity and specificity. nih.govresearchgate.net

For instance, the crystal structures of human Mdmx (HdmX) in complex with p53 peptide analogues have demonstrated surprising conformational changes within the binding cleft. nih.gov These studies have shown that the Tyr99 residue of Mdmx can adopt an "open conformation," which, along with unexpected "cross-talk" between the tryptophan and leucine (B10760876) binding pockets, can significantly enlarge the ligand-binding site. nih.gov This inherent flexibility of the Mdmx binding cleft has important implications for the design of dual Mdm2/Mdmx inhibitors.

While a specific crystal structure for "this compound" was not detailed in the provided search results, the extensive crystallographic data available for analogous dual inhibitors in complex with Mdm2 and Mdmx provide a robust framework for understanding its likely binding mechanism. These studies consistently show that potent inhibitors effectively mimic the interactions of the key p53 residues within the respective binding pockets of both Mdm2 and Mdmx. nih.govresearchgate.net The structural insights from these complexes are fundamental for the rational design and optimization of dual-specificity antagonists.

| Complex | PDB ID | Resolution (Å) | Key Findings |

| Mdm2-p53 peptide | 1YCR | Not specified | Shows key interactions of Phe19, Trp23, and Leu26 in the binding cleft. nih.gov |

| Mdmx-p53 peptidomimetic | Not specified | 1.3 | Revealed an "open conformation" of Tyr99 and cross-talk between binding pockets. nih.gov |

| Mdm2-Nutlin-2 | 1RV1 | Not specified | Demonstrates the binding mode of a small-molecule inhibitor. nih.gov |

| Mdm2-PMI-M3 | Not specified | 1.65 | All 12 residues of the peptide contribute to Mdm2 binding. researchgate.net |

| Mdmx-PMI-M3 | Not specified | 3.0 | 11 of the 12 peptide residues are engaged in interactions with Mdmx. researchgate.net |

NMR Spectroscopy for this compound Binding Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the binding of ligands to proteins in solution, providing valuable information on affinity, kinetics, and the specific residues involved in the interaction. For the Mdm2/Mdmx system, NMR has been employed to validate binding, determine dissociation constants (Kd), and map the binding interface of various inhibitors. tum.denih.gov

NMR titration experiments, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) titrations, are commonly used to monitor changes in the chemical environment of protein backbone amides upon ligand binding. tum.de Significant chemical shift perturbations (CSPs) in the NMR spectra of 15N-labeled Mdm2 or Mdmx upon the addition of an inhibitor like this compound confirm direct interaction and can identify the residues at the binding interface. nih.gov These data are complementary to crystallographic studies and provide insights into the solution-state dynamics of the protein-ligand complex.

Competition NMR experiments can also be utilized to determine the binding affinity of unlabelled compounds by measuring their ability to displace a known, weakly binding labeled ligand. tum.de Furthermore, NMR studies have been instrumental in highlighting the differences in binding modes and affinities of certain inhibitors between Mdm2 and Mdmx. For example, NMR data suggested that the small molecule Nutlin competes with p53 for binding to Mdm2 but does not interact with Mdmx in the same manner, which was later explained by subtle structural differences in the binding clefts of the two proteins. nih.gov While specific NMR data for this compound is not detailed, the application of these standard NMR techniques would be essential for confirming its binding to both Mdm2 and Mdmx, quantifying the respective binding affinities, and elucidating the dynamics of these interactions in a solution environment.

| Technique | Information Gained | Relevance to this compound |

| 1H-15N HSQC Titrations | Confirms direct binding, maps interaction site, determines dissociation constant (Kd). | To validate that this compound binds to the intended p53-binding pocket on both Mdm2 and Mdmx and to quantify binding affinity. |

| Competition NMR Assays | Determines binding affinity (Ki) of unlabeled compounds. | To accurately measure the inhibitory potency of this compound against the p53-Mdm2/Mdmx interaction. |

| Relaxation-based NMR | Provides insights into the dynamics of the protein-ligand complex. | To understand the conformational changes and flexibility of Mdm2 and Mdmx upon binding of this compound. |

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to their protein targets. These methods provide detailed insights into the binding poses, interaction energies, and stability of protein-ligand complexes at an atomic level. nih.govtandfonline.com

Molecular docking is employed to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies would be used to place the inhibitor into the p53-binding cleft of both Mdm2 and Mdmx. The scoring functions associated with docking algorithms then rank the potential binding poses based on estimated binding affinity, helping to identify the most plausible interaction model. nih.gov These studies have been successfully used to screen libraries of compounds for potential Mdm2/Mdmx inhibitors and to understand why certain classes of inhibitors, like the nutlins, show selectivity for Mdm2 over Mdmx. nih.gov

Following docking, MD simulations are performed to assess the dynamic stability of the predicted protein-ligand complex over time. unipa.it These simulations model the movement of atoms and molecules, providing a more realistic representation of the interactions in a solvated environment. nih.govtandfonline.com MD simulations can reveal conformational changes in both the ligand and the protein upon binding, the role of water molecules in the binding interface, and the persistence of key interactions such as hydrogen bonds and hydrophobic contacts. unipa.it For this compound, MD simulations would be crucial to validate the stability of its docked pose in both Mdm2 and Mdmx and to calculate binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. tandfonline.com

| Computational Method | Objective | Key Outputs |

| Molecular Docking | Predict the binding pose of this compound in the active sites of Mdm2 and Mdmx. | Ranked binding poses, docking scores, predicted key interactions (hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics (MD) Simulations | Evaluate the stability of the docked this compound-protein complexes and analyze their dynamic behavior. | Root Mean Square Deviation (RMSD) to assess stability, analysis of intermolecular interactions over time, conformational changes. |

| Binding Free Energy Calculations (e.g., MM-GBSA) | Estimate the binding affinity of this compound to Mdm2 and Mdmx. | Quantitative prediction of binding free energy (ΔGbind), identification of key residues contributing to binding. |

Computational Design and Virtual Screening for this compound Analogs

Computational design and virtual screening are essential components of modern drug discovery, enabling the rapid and cost-effective identification of novel lead compounds and the optimization of existing ones. researchgate.net These approaches are particularly valuable for developing analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based or structure-based methods. Ligand-based approaches use the known structure of an active compound like this compound to find other molecules with similar properties, often through pharmacophore modeling or 2D/3D similarity searches. researchgate.net Structure-based virtual screening, on the other hand, uses the 3D structure of the target proteins (Mdm2 and Mdmx) to dock vast numbers of compounds and score their potential binding affinity. tandfonline.comnih.gov This approach has been successfully used to identify novel scaffolds for dual Mdm2/Mdmx inhibitors from large compound databases. researchgate.net

Computational design focuses on the rational modification of a known inhibitor to enhance its desired properties. By analyzing the binding mode of this compound within the crystal or modeled structures of Mdm2 and Mdmx, medicinal chemists can identify opportunities for modification. For example, unoccupied pockets in the binding site can be targeted with new functional groups to form additional favorable interactions. Computational tools can predict the impact of these modifications on binding affinity and other properties, thereby guiding the synthesis of a focused library of analogs for experimental testing. This iterative cycle of design, synthesis, and testing is a cornerstone of lead optimization.

| Screening Type | Methodology | Application for this compound Analogs |

| Structure-Based Virtual Screening | Docking large compound libraries into the 3D structures of Mdm2 and Mdmx. | To identify novel chemical scaffolds that mimic the binding mode of this compound and may possess dual inhibitory activity. |

| Ligand-Based Virtual Screening | Using the chemical structure of this compound to build a pharmacophore model or perform similarity searches. | To find commercially available or synthetically accessible compounds with structural features similar to this compound. |

| Fragment-Based Drug Design | Screening libraries of small chemical fragments to identify those that bind to the target, then growing or linking them to create a lead compound. | To identify new building blocks that can be incorporated into the this compound scaffold to improve binding affinity or other properties. |

Structure-Activity Relationship (SAR) Insights for this compound Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. youtube.com For this compound, SAR analysis involves systematically modifying its structure and evaluating the effects of these changes on its ability to inhibit both Mdm2 and Mdmx. The goal is to identify the key chemical features responsible for its activity and to guide the design of optimized analogs. tandfonline.com

The development of dual Mdm2/Mdmx inhibitors has revealed important SAR trends. A crucial aspect of SAR for this target class is to achieve potent inhibition of both proteins, which can be challenging due to the structural differences in their p53-binding clefts. nih.gov For example, the Leu26 pocket is known to differ between Mdm2 and Mdmx, which can be exploited to tune the selectivity profile of inhibitors. nih.gov

SAR studies for dual inhibitors often focus on optimizing the moieties that mimic the three key p53 residues (Phe19, Trp23, and Leu26). Modifications to these parts of the molecule can significantly impact binding affinity and selectivity. For instance, substitutions on an indole (B1671886) ring designed to mimic Trp23 can enhance hydrophobic interactions within the binding pocket. nih.gov Similarly, variations in the groups that occupy the Phe19 and Leu26 pockets are explored to maximize complementarity with both Mdm2 and Mdmx. researchgate.net The first qualitative SAR for dual inhibitors against Mdm2/x has highlighted that all active compounds fill the Phe19 and Trp23 pockets and form a hydrogen bond with neighboring amino acids, similar to the native p53 protein. researchgate.net A comprehensive SAR campaign for this compound would involve creating a matrix of analogs with modifications at these key positions and testing their activity against both Mdm2 and Mdmx to build a detailed understanding of the structural requirements for potent dual inhibition.

| Compound Series | Key Structural Feature | Impact on Activity |

| Peptide Mimetics | Modifications to residues mimicking p53's Phe19, Trp23, and Leu26. | Directly influences binding affinity to both Mdm2 and Mdmx; substitutions can tune selectivity. |

| Triarylpyrroles | Presence of groups that fill the Phe19 and Trp23 pockets. | Essential for dual inhibitory activity; the nature of these groups affects potency. researchgate.net |

| Stapled Peptides | Hydrocarbon staple to constrain the peptide in an alpha-helical conformation. | Enhances binding affinity and cellular permeability compared to linear peptides. |

Advanced Methodological Approaches in Mdmx/mdm2 in 2 Research

Biochemical Assay Development for Mdmx/mdm2-IN-2 Studies (e.g., FRET, AlphaScreen)

Biochemical assays are fundamental in the initial stages of drug discovery and for characterizing the direct molecular interactions of compounds like this compound. These assays provide a quantitative measure of a compound's ability to disrupt the protein-protein interaction (PPI) between p53 and its negative regulators, MDM2 and MDMX.

Fluorescence Resonance Energy Transfer (FRET) is a widely used technique to study PPIs. nih.gov In the context of MDM2/MDMX research, a FRET-based assay can be designed where p53 and MDM2/MDMX are labeled with a donor and an acceptor fluorophore, respectively. When these proteins interact, the fluorophores are in close proximity, allowing for energy transfer and the emission of a specific fluorescence signal. The introduction of an inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal. This method allows for the high-throughput screening of chemical libraries to identify potential inhibitors. nih.gov The potency of inhibitors is often expressed as an IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the PPI. tandfonline.com For instance, some pyrrolo[3,2-d]pyrimidine derivatives have shown IC50 values in the low nanomolar range in FRET assays. core.ac.uk

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful bead-based technology for studying PPIs in a high-throughput format. nih.govbpsbioscience.com In this assay, donor and acceptor beads are coated with streptavidin and an antibody specific to the tagged proteins of interest (e.g., GST-tagged p53 and His-tagged MDM2). When the proteins interact, the beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An inhibitor that disrupts the PPI will prevent this proximity, resulting in a loss of signal. AlphaScreen assays are known for their high sensitivity and are suitable for screening large compound libraries. bpsbioscience.com For example, certain isoindolin-1-one (B1195906) MDM2 antagonists have demonstrated IC50 values as low as 2 nM in AlphaScreen assays. tandfonline.com

Table 1: Comparison of Biochemical Assays for this compound Studies

| Assay Type | Principle | Advantages | Disadvantages |

| FRET | Measures energy transfer between two light-sensitive molecules. nih.gov | Homogeneous, real-time measurements, suitable for HTS. nih.gov | Potential for spectral overlap and background fluorescence. |

| AlphaScreen | Bead-based assay measuring luminescent signal upon protein interaction. nih.govbpsbioscience.com | High sensitivity, high signal-to-background ratio, suitable for HTS. bpsbioscience.com | Can be sensitive to light and certain buffer components. bpsbioscience.com |

Cell-Based Reporter Assays for this compound Activity

While biochemical assays confirm direct target engagement, cell-based reporter assays are crucial for evaluating the functional consequences of inhibiting the MDM2/MDMX-p53 interaction within a cellular context. These assays typically utilize a reporter gene, such as luciferase, under the control of a p53-responsive promoter. frontiersin.org

In such a system, the activation of p53, following the disruption of its interaction with MDM2/MDMX by an inhibitor, leads to the transcription of the reporter gene and a measurable signal (e.g., light output from luciferase). frontiersin.org This provides a quantitative measure of the inhibitor's ability to restore p53's transcriptional activity. For example, the activity of isoindolinone compounds has been assessed using a luciferase-based, p53-dependent reporter gene assay, demonstrating dose-dependent activation of p53. pensoft.net Another example is the use of a yeast-based reporter assay to confirm the inhibitory effect of certain compounds on p53/MDM2 interactions. nih.gov

These assays are invaluable for confirming the on-target activity of compounds in a more physiologically relevant setting and for determining their cellular potency.

Application of Omics Technologies to this compound Research

Omics technologies provide a global view of the cellular changes induced by inhibitors like this compound, offering insights beyond the primary target.

Transcriptomic profiling, often performed using techniques like RNA sequencing, reveals the global changes in gene expression following treatment with an this compound inhibitor. This approach can confirm the activation of the p53 pathway by identifying the upregulation of known p53 target genes. nih.gov Furthermore, it can uncover novel p53-independent effects of the inhibitor. For instance, transcriptomic profiling of liposarcoma cells treated with the MDM2 inhibitor Nutlin-3a helped predict treatment efficacy. nih.govwhiterose.ac.uk In myelodysplastic syndrome, transcriptomic analysis revealed that resistance to certain treatments was associated with altered splicing of MDM2. mdpi.com Studies have also shown that broad splicing perturbations can lead to the downregulation of metabolic transcripts in a p53-dependent manner. biologists.com

Proteomic analysis, utilizing techniques like mass spectrometry, provides a comprehensive picture of the changes in the cellular proteome in response to this compound. This can validate the stabilization and accumulation of the p53 protein, a direct consequence of inhibiting its degradation by MDM2. mdpi.com Data-independent acquisition (DIA) is a mass spectrometry method that has been used to study the p53-independent functions of the Mdm2-MdmX complex. mdpi.comresearchgate.net In a p53-null cell line, proteomic analysis following treatment with an Mdm2/MdmX E3 ligase inhibitor or siRNA against Mdm2 or MdmX revealed alterations in pathways related to chromatin binding and the cell cycle. mdpi.com This highlights the power of proteomics in uncovering the broader biological roles of the MDM2/MDMX complex.

Metabolomic profiling analyzes the global changes in small-molecule metabolites within a cell or biological system after treatment with an inhibitor. This can reveal how the activation of p53, a key regulator of metabolism, impacts various metabolic pathways. For example, a study on dedifferentiated liposarcoma models showed that MDM2 amplification was associated with distinct metabolomic and lipidomic profiles, and that higher MDM2 levels correlated with chemoresistance. mdpi.com Another study integrating metabolomic data from patients with diabetic nephropathy with protein-protein interaction networks identified a significant role for MDM2 in the disease's pathology. jci.org This approach can uncover metabolic vulnerabilities that could be exploited in combination therapies.

Table 2: Omics Technologies in this compound Research

| Omics Technology | Key Application | Example Finding |

| Transcriptomics | Global gene expression analysis. | Identification of p53 target gene upregulation and off-target effects. nih.gov |

| Proteomics | Global protein expression analysis. | Confirmation of p53 stabilization and identification of p53-independent pathways. mdpi.com |

| Metabolomics | Global metabolite analysis. | Elucidation of metabolic reprogramming following p53 activation. mdpi.com |

Genetic Screening Approaches (e.g., CRISPR/Cas9) for this compound Response

Genetic screening technologies, particularly CRISPR/Cas9-based screens, are powerful tools for identifying genes that influence the cellular response to this compound. These genome-wide loss-of-function screens can uncover synthetic lethal interactions and mechanisms of resistance.

In a CRISPR/Cas9 screen, a library of guide RNAs targeting every gene in the genome is introduced into a population of cells. The cells are then treated with the inhibitor, and the guide RNAs that are either depleted or enriched in the surviving cell population are identified. Depletion of a guide RNA suggests that the targeted gene is essential for survival in the presence of the drug (synthetic lethality), while enrichment suggests that its loss confers resistance.

CRISPR-Cas9 screens have demonstrated that MDM2 and MDMX are significant dependencies in a variety of pediatric cancers with wild-type p53. researchgate.net In Ewing sarcoma, a genome-scale CRISPR-Cas9 screen identified MDM2 and MDM4 as druggable dependencies. rupress.org Similarly, in malignant rhabdoid tumors, CRISPR-Cas9 screens identified MDM2 and MDM4 as key vulnerabilities. aacrjournals.org These findings provide a strong rationale for the therapeutic targeting of the MDM2/MDMX axis in these cancers and highlight the utility of genetic screens in identifying patient populations most likely to benefit from such inhibitors.

High-Throughput Screening Methodologies for this compound Analogs

High-throughput screening (HTS) is a foundational method for discovering novel and more potent analogs of lead compounds in drug discovery. pensoft.netnih.gov These techniques allow for the rapid assessment of large chemical libraries. pensoft.net For the general class of MDM2/MDMX inhibitors, several HTS methodologies have been established, including fluorescence polarization (FP) assays, which are considered an industry standard. pensoft.net Another effective method involves a fluorescent-based assay that detects the quenching of a green fluorescent protein (GFP) fused to the target protein upon interaction with a quencher-labeled peptide. researchgate.net

However, based on a comprehensive review of published research, there is no specific information available detailing the high-throughput screening methodologies that have been employed to identify or optimize analogs of the specific compound this compound.

Advanced Imaging Techniques for this compound Cellular Effects

Advanced imaging techniques are critical for visualizing the mechanism of action and cellular consequences of treatment with a therapeutic compound. Methodologies such as live-cell imaging, Förster resonance energy transfer (FRET), and the use of specialized fluorescent probes allow researchers to observe protein dynamics, interactions, and localization in real-time. nih.gov For the broader category of MDM2/MDMX inhibitors, techniques like in vivo imaging with fluorescently-labeled cargo have been used to confirm tumor accumulation. pnas.org

While this compound has been shown to induce apoptosis and affect protein levels in cancer cells, specific studies utilizing advanced imaging techniques to visualize these cellular effects for this particular compound are not described in the available scientific literature. medchemexpress.com

Future Directions and Unexplored Research Avenues for Mdmx/mdm2 in 2

Identification of Novel Biomarkers for Mdmx/mdm2-IN-2 Response

A critical step toward the clinical implementation of this compound is the identification of robust biomarkers to predict patient response. While the presence of wild-type TP53 is a fundamental prerequisite, further stratification is necessary for optimal patient selection. nih.gov Future research should focus on a multi-faceted biomarker discovery approach.

Exploratory analyses in clinical trials for dual inhibitors like ALRN-6924 have begun to correlate anti-tumor activity with baseline protein and gene expression levels of p53, MDM2, and MDMX in tumor tissues. aacrjournals.org However, the predictive power of MDM2 or MDMX amplification or overexpression alone is not always sufficient. nih.govyuntsg.com Research into other genetic markers is warranted. For instance, studies with the MDM2 inhibitor milademetan (B560421) found that amplified TWIST1 correlated with anti-tumor activity, whereas CDKN2A loss showed a negative correlation. Such findings suggest that a wider genomic and transcriptomic lens is needed to create a comprehensive biomarker signature for dual inhibitors.